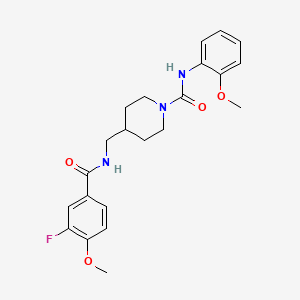

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

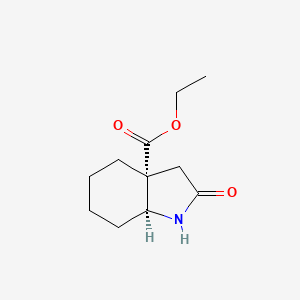

The molecule 2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide is a compound that has been studied for its potential antiviral properties, particularly against SARS-CoV-2. The molecule is characterized by the presence of a sulfonylanilino group attached to a chlorophenyl ring and a fluorophenyl ring through an acetamide linker. This structure is similar to other compounds that have been synthesized and characterized for their antiviral activity and molecular interactions .

Synthesis Analysis

The synthesis of related compounds involves the use of substituted phenols and amino acids, which are then reacted with sulfonyl chlorides to form the desired acetamide derivatives. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized from various nitrophenols and chlorophenols . Although the exact synthesis of 2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as FT-IR, FT-Raman, and NMR. X-ray crystallography has also been employed to elucidate the solid-state structure of some derivatives . Quantum chemical calculations, including density functional theory (DFT), have been used to predict the equilibrium geometry and to analyze the intermolecular interactions, such as hydrogen bonding, which play a significant role in the stability and biological activity of these molecules .

Chemical Reactions Analysis

The chemical behavior of these compounds is influenced by the presence of hydrogen bonds, which can be intramolecular or intermolecular. Variable temperature NMR experiments have provided evidence for the existence of these hydrogen bonds in solution . The nature of these interactions has been further explored through natural bond orbital (NBO) analysis, which helps in understanding the electronic behavior of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their drug likeness, have been assessed based on Lipinski's rule of five. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles have been calculated to predict their pharmacokinetic properties. Molecular docking studies have been conducted to investigate the binding affinity of these molecules to viral proteins, which is crucial for their antiviral potency .

Aplicaciones Científicas De Investigación

Cytotoxic Activities in Cancer Research

The compound 2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide has been explored for its potential applications in cancer research. One study highlighted the synthesis of novel sulfonamide derivatives, including structures similar to the target compound, for their cytotoxic activities against breast and colon cancer cell lines. Specifically, a compound within this group showed significant potency against breast cancer cell lines, indicating the potential utility of these compounds in cancer therapeutics (Ghorab et al., 2015).

Pharmaceutical Applications

The compound and its derivatives have been the subject of studies focusing on their potential as pharmaceuticals. One research effort characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to 2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide, as potential pesticides. The study provided detailed X-ray powder diffraction data, indicating the relevance of these compounds in the development of new pesticides (Olszewska et al., 2008).

Interaction with Biological Molecules

Further research delved into the interaction of similar compounds with biological molecules. A study on bioactive benzothiazolinone acetamide analogs, including structures akin to the target compound, covered a range of investigations from spectroscopic and quantum mechanical studies to ligand-protein interactions. The compounds demonstrated potential in dye-sensitized solar cells due to their light harvesting efficiency and showed promising non-linear optical (NLO) activity. Moreover, molecular docking studies revealed interactions with Cyclooxygenase 1 (COX1), suggesting potential applications in the field of medicinal chemistry (Mary et al., 2020).

Immunomodulatory Effects

A novel synthetic compound structurally related to the target compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), was studied for its ability to modify the immune response to tumors. The compound showed potential in augmenting the response of certain lymphoid cell populations affected by tumor growth, thereby enhancing tumor cell destruction. It also displayed the capability to restore the alloreactivity of lymphocytes from immunodepressed mice, suggesting its applicability in enhancing the immune response to tumors (Wang et al., 2004).

Propiedades

IUPAC Name |

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClFN2O3S/c21-15-6-12-19(13-7-15)28(26,27)24(18-4-2-1-3-5-18)14-20(25)23-17-10-8-16(22)9-11-17/h1-13H,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJGOMXYYWBLRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(4-chlorophenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)

![6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2552245.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![7-(2-Butoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2552247.png)

![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)